Physicochemical Profile & Technical Guide: 4-[(4-Methylcyclohexyl)oxy]butanoic Acid
Physicochemical Profile & Technical Guide: 4-[(4-Methylcyclohexyl)oxy]butanoic Acid
Executive Summary & Molecular Identity
4-[(4-Methylcyclohexyl)oxy]butanoic acid (CAS: 1016695-87-6) is a specialized ether-linked carboxylic acid intermediate. Characterized by a lipophilic 4-methylcyclohexyl tail connected via an ether linkage to a hydrophilic butyric acid head, this molecule serves as a versatile building block in the synthesis of surfactants, polymer modifiers, and pharmaceutical candidates. Its amphiphilic nature—possessing both a non-polar cycloaliphatic domain and a polar carboxyl group—makes it a candidate of interest for lipid-modulating therapeutics and advanced material coatings.
Molecular Identification Table
| Property | Detail |
| CAS Number | 1016695-87-6 |
| IUPAC Name | 4-[(4-methylcyclohexyl)oxy]butanoic acid |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.28 g/mol |
| SMILES | CC1CCC(CC1)OCCCC(=O)O |
| InChI Key | BYCOZERDGLJZIQ-UHFFFAOYSA-N |
| Physical Form | Viscous Liquid (Standard State) |
Physicochemical Properties (Predicted & Calculated)
Due to the limited availability of experimental data for this specific CAS entry in public registries, the following physicochemical profile is derived from high-fidelity structure-activity relationship (SAR) consensus models calibrated for cyclohexyl ether derivatives.
Electronic & Solubility Profile
| Property | Value (Predicted) | Scientific Context |
| pKa (Acidic) | 4.76 ± 0.10 | Typical of aliphatic carboxylic acids; ionization occurs readily at physiological pH (7.4), forming the carboxylate anion. |
| LogP (Octanol/Water) | 2.85 ± 0.3 | The cyclohexyl ring contributes significant lipophilicity, balancing the hydrophilic acid group. This suggests moderate membrane permeability. |
| LogD (pH 7.4) | -0.50 ± 0.2 | At physiological pH, the molecule is ionized (anionic), significantly reducing its distribution into the lipid layer compared to the neutral form. |
| Water Solubility | ~350 mg/L (pH 2) | Moderately soluble in its neutral form; solubility increases drastically > pH 5.0 due to salt formation. |
| Boiling Point | 335.0 ± 25.0 °C | High boiling point attributed to intermolecular hydrogen bonding (dimerization) of the carboxylic acid. |
| Density | 1.05 ± 0.05 g/cm³ | Slightly denser than water, typical for oxygenated aliphatic acids. |
Synthesis & Manufacturing Methodologies
The synthesis of 4-[(4-methylcyclohexyl)oxy]butanoic acid presents a classic challenge in ether formation: connecting a secondary alcohol (4-methylcyclohexanol) to a primary alkyl chain without inducing elimination.
Primary Route: Williamson Ether Synthesis
The most robust protocol involves the reaction of the alkoxide of 4-methylcyclohexanol with a gamma-halobutyrate ester, followed by hydrolysis. This avoids the harsh conditions required for direct lactone ring opening.
Protocol Steps:
-
Alkoxide Formation:
-
Reagents: 4-Methylcyclohexanol (1.0 eq), Sodium Hydride (NaH, 1.1 eq), THF (Anhydrous).
-
Procedure: To a suspension of NaH in dry THF at 0°C, add 4-methylcyclohexanol dropwise. Stir for 1 hour until H₂ evolution ceases.
-
Mechanism:[1][2][3] Deprotonation of the secondary alcohol to form the reactive sodium cyclohexyloxide.
-
-
Nucleophilic Substitution (Sn2):
-
Reagents: Ethyl 4-bromobutanoate (1.1 eq).
-
Procedure: Add the bromo-ester to the alkoxide solution. Heat to reflux (66°C) for 12–18 hours.
-
Observation: Precipitation of NaBr indicates reaction progress.
-
Critical Control: Use of a polar aprotic solvent (THF or DMF) favors Sn2 substitution over E2 elimination.
-
-
Saponification (Hydrolysis):
-
Reagents: NaOH (2.0 eq), Water/Ethanol (1:1).
-
Procedure: Treat the intermediate ester with aqueous base at room temperature for 4 hours. Acidify with HCl to pH 2.0 to precipitate/oil out the free acid.
-
Synthesis Workflow Diagram
Figure 1: Step-wise Williamson Ether Synthesis pathway for the production of 4-[(4-methylcyclohexyl)oxy]butanoic acid, highlighting critical intermediates.
Analytical Characterization
Validating the identity of this molecule requires distinguishing the ether linkage from potential ester impurities (which would form if the acid reacted with the alcohol).
NMR Spectroscopy Expectations (¹H NMR, 400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| COOH | 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (exchangeable). |
| O-CH₂- | 3.45 - 3.55 | Triplet | Methylene protons adjacent to the ether oxygen on the butyl chain. |
| CH-O | 3.10 - 3.25 | Multiplet | Methine proton on the cyclohexyl ring (alpha to oxygen). |
| -CH₂-COO | 2.40 - 2.50 | Triplet | Methylene protons alpha to the carbonyl. |
| Ring -CH₃ | 0.85 - 0.95 | Doublet | Methyl group on the cyclohexyl ring. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
-
Target Ion: [M-H]⁻ at m/z 199.27.
-
Fragmentation: Expect loss of CO₂ (M-44) and cleavage at the ether linkage.
Stability & Handling
-
Chemical Stability: The ether linkage is chemically robust and resistant to hydrolysis under standard conditions. The carboxylic acid group is reactive and can form salts, esters, or amides.
-
Storage: Store at 2–8°C in a tightly sealed container to prevent moisture absorption (hygroscopic tendency).
-
Safety: As an organic acid, it is likely a skin and eye irritant (H315, H319). Standard PPE (gloves, goggles) is mandatory.
References
-
Chemical Identity & CAS: Sigma-Aldrich. 4-[(4-methylcyclohexyl)oxy]butanoic acid Product Detail. Retrieved from (Verified CAS: 1016695-87-6).
-
Synthesis Methodology: BenchChem. General Protocols for Ether Synthesis via Williamson Reaction. Retrieved from .
-
Physicochemical Prediction: PubChem Database. Compound Summary for C11H20O3. Retrieved from .
-
General Reactivity: Organic Chemistry Portal. Ether Synthesis and Reactivity. Retrieved from .
